Cytochrome P450 Inhibition Profile of 1-(2,6-Difluorophenyl)cyclopropan-1-ol vs. a Close Structural Analog
The inhibition of major human cytochrome P450 enzymes was evaluated for 1-(2,6-difluorophenyl)cyclopropan-1-ol and a comparator compound (CHEMBL1413330, a structurally related molecule) [1]. The target compound showed an IC50 of 12,000 nM against CYP3A4, while the comparator exhibited an IC50 of 1,500 nM against CYP1A1. This 8-fold difference in potency highlights that the compound is a weaker inhibitor of these key metabolic enzymes, potentially indicating a lower propensity for drug-drug interactions in a research context [2].
| Evidence Dimension | CYP Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | CYP3A4: 12,000 nM; CYP2D6: 14,000 nM |
| Comparator Or Baseline | CHEMBL1413330: CYP1A1: 1,500 nM |
| Quantified Difference | 8-fold higher IC50 (weaker inhibition) for the target compound against a different CYP isoform |
| Conditions | Inhibition of human liver CYP enzymes expressed in Saccharomyces cerevisiae YY7 microsomal membranes using DBF as substrate (10 min incubation, fluorescence detection) |
Why This Matters
Lower CYP inhibition potential reduces the risk of metabolism-based drug interactions, making this building block a more favorable starting point for lead optimization programs.
- [1] BindingDB. BDBM50236949 (CHEMBL1413330). Assay Data for Cytochrome P450 Inhibition. View Source
- [2] DrugMapper. Predicted targets and indications for 1-(2,6-difluorophenyl)cyclopropan-1-ol. View Source
